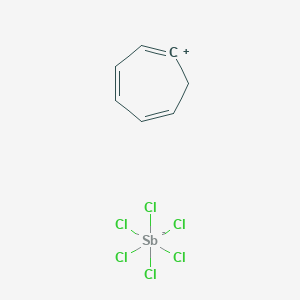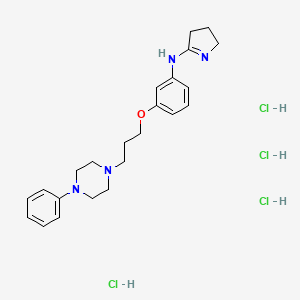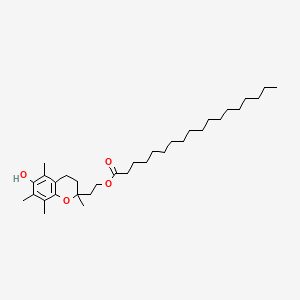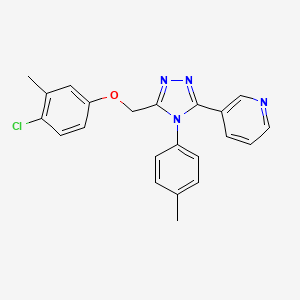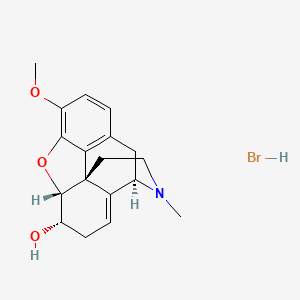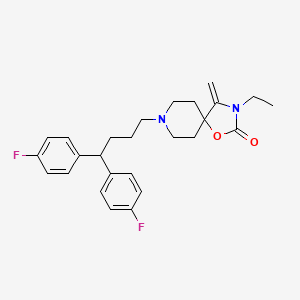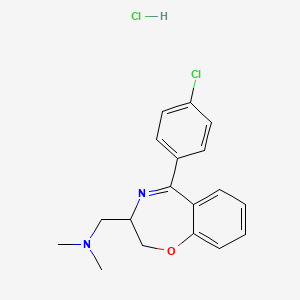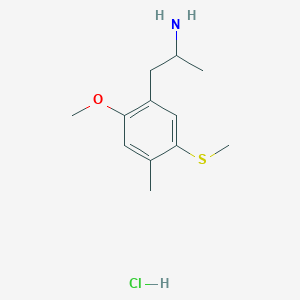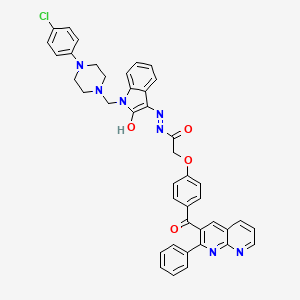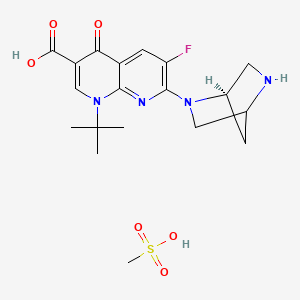
D-glycero-alpha-D-galacto-2-Nonulopyranosidonic acid, 5-bromo-1H-indol-3-yl 5-(acetylamino)-3,5-dideoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-N-Acetylneuraminic acid-5-bromo-3-indolyl-alpha-ketoside is a complex organic compound with the chemical formula C19H23BrN2O9 and a molecular weight of 503.3 g/mol . This compound is known for its unique structure, which includes a brominated indole moiety and a neuraminic acid derivative. It is primarily used as a chromogenic substrate in biochemical assays to detect sialidase activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-N-Acetylneuraminic acid-5-bromo-3-indolyl-alpha-ketoside typically involves the following steps :
Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform.
Coupling Reaction: The brominated indole is then coupled with a neuraminic acid derivative under acidic or basic conditions to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large-scale bromination of indole using industrial-grade bromine or NBS.
Automated Coupling: Automated coupling reactions in large reactors to ensure consistency and yield.
High-Throughput Purification: Use of high-throughput purification methods like industrial chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-N-Acetylneuraminic acid-5-bromo-3-indolyl-alpha-ketoside undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of indole-3-methanol derivatives.
Substitution: Formation of indole-3-amine or indole-3-thiol derivatives.
Applications De Recherche Scientifique
5-N-Acetylneuraminic acid-5-bromo-3-indolyl-alpha-ketoside has a wide range of applications in scientific research :
Biochemistry: Used as a chromogenic substrate to detect sialidase activity in various biological samples.
Molecular Biology: Employed in assays to study the enzymatic activity of neuraminidases.
Medicine: Potential use in diagnostic assays for detecting bacterial and viral infections that involve sialidase activity.
Industry: Utilized in the production of biochemical reagents and diagnostic kits
Mécanisme D'action
The mechanism of action of 5-N-Acetylneuraminic acid-5-bromo-3-indolyl-alpha-ketoside involves its hydrolysis by sialidase enzymes . The compound acts as a substrate for these enzymes, which cleave the glycosidic bond, releasing 5-bromoindoxyl. This product undergoes further oxidation to form a blue-colored compound, indicating the presence of sialidase activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-4-chloro-3-indolyl-alpha-D-N-acetylneuraminic acid
- 5-Bromo-3-indolyl-alpha-D-N-acetylneuraminic acid
Uniqueness
5-N-Acetylneuraminic acid-5-bromo-3-indolyl-alpha-ketoside is unique due to its specific brominated indole structure, which provides distinct chromogenic properties. This makes it particularly useful in detecting sialidase activity with high sensitivity and specificity .
Propriétés
Numéro CAS |
64122-65-2 |
|---|---|
Formule moléculaire |
C19H23BrN2O9 |
Poids moléculaire |
503.3 g/mol |
Nom IUPAC |
(2S,4S,5R,6R)-5-acetamido-2-[(5-bromo-1H-indol-3-yl)oxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C19H23BrN2O9/c1-8(24)22-15-12(25)5-19(18(28)29,31-17(15)16(27)13(26)7-23)30-14-6-21-11-3-2-9(20)4-10(11)14/h2-4,6,12-13,15-17,21,23,25-27H,5,7H2,1H3,(H,22,24)(H,28,29)/t12-,13+,15+,16+,17+,19+/m0/s1 |
Clé InChI |
YSCDQQPHGFICPU-YZKZVDITSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC2=CNC3=C2C=C(C=C3)Br)O |
SMILES canonique |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CNC3=C2C=C(C=C3)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



